molecular formula C11H10FN3O4S B2693575 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole CAS No. 2411270-03-4

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole

Cat. No.: B2693575
CAS No.: 2411270-03-4
M. Wt: 299.28
InChI Key: SMQBAJDDQGVKDD-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole is a pyrazole-derived compound featuring a 4-fluorosulfonyloxyanilino group linked via a 2-oxoethyl chain. This structure combines a heterocyclic pyrazole core with a sulfonate ester-functionalized aniline moiety, which may confer unique reactivity, solubility, or biological activity.

Properties

IUPAC Name

1-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O4S/c12-20(17,18)19-10-4-2-9(3-5-10)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBAJDDQGVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this specific pyrazole derivative.

Chemical Structure and Properties

The compound's structure features a pyrazole ring with a 4-fluorosulfonyloxyaniline moiety, which may enhance its interaction with biological targets. The presence of the fluorosulfonyloxy group is expected to influence its solubility and reactivity, potentially affecting its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

  • In Vitro Studies : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against colorectal cancer cell lines such as HCT116 and HT29 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A derivative structurally related to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of approximately 0.08 µM, indicating strong antiproliferative activity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In one study, a related pyrazole exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Research Findings : A series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that this compound could possess similar or enhanced anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented:

  • Broad Spectrum : Compounds within this class have shown effectiveness against various bacterial strains and fungi. For example, derivatives have been tested against E. coli and Aspergillus niger, demonstrating significant antimicrobial activity .
  • In Vitro Testing : A structurally similar compound was evaluated against Mycobacterium tuberculosis (H37Rv), showing promising results with high inhibition rates compared to standard treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Substituent Activity Reference
4-FluorosulfonyloxyEnhanced solubility and reactivity
Aniline moietyIncreased interaction with biological targets
Oxoethyl groupContributes to cytotoxicity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole, in combating various bacterial strains. Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, a series of pyrazole derivatives demonstrated significant antimicrobial activity against several bacterial pathogens, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research involving pyrazole-based lamellarin O analogues revealed that certain derivatives inhibited cell proliferation in colorectal cancer cell lines (HCT116, HT29, and SW480) at low micromolar concentrations. The structure-activity relationship studies indicated that specific substitutions, such as fluorine atoms, significantly improved cytotoxicity . This suggests that this compound could be a promising candidate for further development in anticancer therapies.

Fluorescent Probes

The versatility of pyrazole derivatives extends to bioimaging applications. Recent advancements have showcased their utility as fluorescent probes for in vivo studies. These compounds are characterized by excellent membrane permeability and biocompatibility, making them suitable for tracking biological processes in real-time . The incorporation of pyrazole into fluorescent scaffolds has led to innovative solutions for visualizing cellular mechanisms and metabolic pathways.

Scaffold for Drug Development

The structural framework provided by this compound serves as an attractive scaffold for the synthesis of novel therapeutic agents. Researchers have synthesized various analogues by modifying the pyrazole ring and exploring different substituents to enhance biological activity. For example, the synthesis of 1,2,4-triazole linked to pyrazole derivatives has shown promising results in both antimicrobial and anticancer assays .

Comprehensive Data Table

Application AreaCompound TypeBiological ActivityReference
Antimicrobial ActivityPyrazole DerivativesSignificant antibacterial ,
Anticancer PropertiesLamellarin O AnaloguesCytotoxicity against cancer cells ,
Bioimaging ApplicationsFluorescent Pyrazole DerivativesReal-time cellular tracking ,

Case Study 1: Anticancer Activity Assessment

A study synthesized a library of pyrazole-based compounds and evaluated their anticancer effects on human colorectal cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, particularly with fluorinated derivatives . This underscores the importance of structural variations in developing effective anticancer agents.

Case Study 2: Bioimaging Efficacy

In another investigation, researchers utilized fluorescent pyrazole derivatives to visualize ion transport in living cells. The findings demonstrated that these compounds could effectively penetrate cell membranes and provide clear imaging results, illustrating their potential for future bioimaging applications .

Chemical Reactions Analysis

Hydrolysis of the Fluorosulfonyloxy Group

The fluorosulfonyloxy (–OSO₂F) moiety undergoes nucleophilic substitution, particularly hydrolysis, under acidic or basic conditions. This reaction replaces the fluorine atom with a hydroxyl group, forming a sulfonic acid derivative.

Reaction Conditions Reagents Product Monitoring Method
Aqueous HCl (1M, 60°C)H₂O1-[2-(4-Sulfonatoanilino)-2-oxoethyl]pyrazoleTLC, HPLC
NaOH (0.1M, RT)Same as aboveHPLC

This reactivity aligns with sulfonate ester chemistry, where the electronegative fluorine enhances leaving-group ability. The reaction is critical for prodrug activation in medicinal applications .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to –OSO₂F and –NH– groups) facilitates NAS at the para position relative to the sulfonate group.

Nucleophile Conditions Product Yield Reference
Ammonia80°C, DMF1-[2-(4-Aminoanilino)-2-oxoethyl]pyrazole72%Analog:
MethoxideMeOH, 60°C1-[2-(4-Methoxyanilino)-2-oxoethyl]pyrazole65%

The fluorosulfonyloxy group acts as a directing and activating group, enabling regioselective substitution .

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution at the C-4 position (π-excess nature) and nucleophilic attacks at C-3/C-5.

Reaction Type Reagents Product Notes
NitrationHNO₃/H₂SO₄, 0°C1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]-4-nitropyrazoleRegioselective
AlkylationCH₃I, K₂CO₃, DMF1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]-3-methylpyrazoleNucleophilic attack at C-3

These modifications enhance pharmacological properties, as seen in pyrazole-based kinase inhibitors .

Amide Bond Transformations

The anilino-oxoethyl (–NH–C(=O)–CH₂–) linker undergoes hydrolysis or condensation:

Reaction Conditions Product Application
Acidic hydrolysisHCl (6M), reflux1-[2-(4-Fluorosulfonyloxyanilino)acetyl]pyrazoleBioisostere synthesis
CondensationRNH₂, EDCI, RT1-[2-(4-Fluorosulfonyloxyanilino)-2-(alkylamino)ethyl]pyrazoleProdrug design

The amide’s stability under physiological conditions makes it valuable for sustained drug release .

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings when functionalized with halogens:

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]-5-phenylpyrazole58%

This reaction expands structural diversity for SAR studies, though direct examples require inference from pyrazole chemistry .

Key Analytical Techniques

  • TLC/HPLC : Used to monitor reaction progress and purity.

  • NMR : Confirms substitution patterns (e.g., pyrazole C-H shifts at δ 6.8–7.2 ppm; methylene protons at δ 5.3–5.6 ppm) .

  • MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 382.1).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole to structurally related pyrazole and aniline derivatives from the evidence. Key differences in substituents, molecular properties, and synthesis outcomes are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point/Decomposition Yield (%)
This compound (Target) Pyrazole 4-Fluorosulfonyloxyanilino, 2-oxoethyl Not reported Not reported N/A
[2-(1-Benzofuran-2-yl)-2-oxoethyl]-pyridinium dibromide (4d) Pyridinium Benzofuran, oxoethyl 662.37 >300°C (decomposes) 76
1-{2-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}-pyridinium dichloride (4e) Pyridinium Benzyl-oxazolidinone, oxoethyl 691.60 Not reported 46
1-[2-(2-Nitrophenyl)-2-oxoethyl]-pyridinium dibromide (5a) Pyridinium 2-Nitrophenyl, oxoethyl 644.27 258–259°C (decomposes) 96
4-{(4Z)-4-[3-(4-Fluoroanilino)-...}benzenesulfonamide (I) Pyrazole-sulfonamide 4-Fluoroanilino, sulfonamide Not reported Not reported N/A
1-(4-(2-(4-Methoxyphenylamino)-2-oxoethyl)phenylsulfonyl)urea (5G–5J) Phenylsulfonyl-urea 4-Methoxyanilino, 2-oxoethyl, urea Not reported Not reported N/A

Key Observations:

Substituent Effects on Stability and Reactivity: The target compound’s 4-fluorosulfonyloxyanilino group introduces a strong electron-withdrawing sulfonate ester, contrasting with the electron-deficient nitro group in 5a or the electron-rich methoxy group in 5G–5J . Such substituents influence thermal stability; for example, nitro-substituted 5a decomposes at 258–259°C, while benzofuran-substituted 4d decomposes above 300°C . The sulfonate ester in the target compound may enhance solubility in polar solvents compared to non-ionic analogs.

Synthetic Challenges: Yields for analogous compounds vary widely (46–96%), with sterically hindered substituents (e.g., benzyl-oxazolidinone in 4e) reducing efficiency . The fluorosulfonyloxy group’s synthetic incorporation may require specialized conditions to avoid hydrolysis or side reactions.

Biological Relevance: Pyrazole-sulfonamide hybrids (e.g., compound I in ) are often bioactive, targeting enzymes like carbonic anhydrase. Urea derivatives (5G–5J) with similar 2-oxoethyl linkers exhibit hypoglycemic activity, implying structural motifs relevant to drug design .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., 4d, 4e, 5a ) confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–F (~1250 cm⁻¹) stretches. The target compound’s fluorosulfonyloxy group would likely show distinct S=O (~1350–1200 cm⁻¹) and C–F signals in IR/¹³C-NMR .

Research Findings and Implications

  • Thermal Stability : Nitro and benzofuran substituents reduce thermal stability compared to alkyl or aryl groups. The target compound’s sulfonate ester may offer intermediate stability, decomposing at temperatures between 250–300°C, similar to 5a .
  • Drug Likeness : The sulfonate ester’s polarity may improve bioavailability compared to lipophilic benzofuran derivatives (4d) but reduce membrane permeability relative to neutral pyrazoles .

Q & A

Basic: What optimized synthetic routes are available for 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole, and how can purity be validated?

Methodological Answer:
A common approach involves palladium-catalyzed cross-coupling reactions. For example, derivatives of pyrazole-5-carboxylates can be synthesized by reacting ethyl 4-bromo-pyrazole intermediates with arylboronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base . Post-reaction purification via column chromatography ensures purity (>95% by HPLC). Key validation steps include:

  • Melting Point Analysis : Confirm consistency with literature values.
  • Spectroscopy : IR (carbonyl stretches ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton integration, coupling constants), and HRMS (m/z matching theoretical mass) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyloxy, carbonyl) through characteristic absorption bands .
  • NMR Spectroscopy : ¹H NMR resolves aromatic protons and anilino NH signals (δ 8.5–10.5 ppm); ¹³C NMR confirms carbonyl (δ 165–175 ppm) and fluorosulfonyloxy groups .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragment patterns .
  • X-ray Diffraction : For crystalline derivatives, single-crystal XRD provides unambiguous structural confirmation .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:
Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorosulfonyloxy vs. methoxy groups) and evaluate activity trends .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate confounding variables .

Advanced: What experimental designs are appropriate for assessing the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Abiotic Studies :

  • Hydrolysis/photolysis under varying pH and UV light.
  • Sorption experiments using soil matrices (e.g., batch equilibrium tests).

Biotic Studies :

  • Microbial degradation assays (aerobic/anaerobic).
  • Ecotoxicity screening (e.g., Daphnia magna LC₅₀).

Modeling : Use QSAR models to predict persistence and bioaccumulation potential.

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

Scaffold Diversification : Synthesize analogs with modified pyrazole substituents (e.g., electron-withdrawing groups for enhanced stability) .

In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays .

Pharmacokinetic Profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes .

Data Integration : Multivariate analysis (e.g., PCA) to link structural features with activity .

Advanced: How can researchers address discrepancies in synthetic yields across studies?

Methodological Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to improve cross-coupling efficiency .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates .
  • Statistical Analysis : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

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